molecular formula C17H15NO6 B5696009 4-(ethoxycarbonyl)benzyl 4-nitrobenzoate

4-(ethoxycarbonyl)benzyl 4-nitrobenzoate

Cat. No. B5696009
M. Wt: 329.30 g/mol
InChI Key: VYZKOMJOOMBJRM-UHFFFAOYSA-N
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Description

4-(ethoxycarbonyl)benzyl 4-nitrobenzoate, also known as ethyl 4-(4-nitrobenzoyl)benzoate, is a chemical compound that belongs to the family of nitrobenzoates. This compound is widely used in scientific research for its various applications, including as a reagent in organic synthesis and as a fluorescent probe in bioimaging.

Mechanism of Action

The mechanism of action of 4-(ethoxycarbonyl)benzyl 4-nitrobenzoate is not well understood. However, it is believed to act as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. In this process, the excited state of the compound interacts with the surrounding environment, leading to a change in its fluorescence emission.
Biochemical and Physiological Effects:
4-(ethoxycarbonyl)benzyl 4-nitrobenzoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and has been used in various in vitro and in vivo studies without any adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(ethoxycarbonyl)benzyl 4-nitrobenzoate in lab experiments is its strong fluorescence emission, which makes it an ideal probe for imaging biological samples. It is also a relatively stable compound and can be stored for long periods of time without degradation.
However, there are some limitations to using this compound in lab experiments. One limitation is that it is not water-soluble, which makes it difficult to use in aqueous environments. It also has a limited absorption range and may not be suitable for imaging deep tissues.

Future Directions

There are several future directions for the use of 4-(ethoxycarbonyl)benzyl 4-nitrobenzoate in scientific research. One direction is to develop new derivatives of this compound with improved properties, such as water solubility and absorption range.
Another direction is to explore the use of this compound in new applications, such as in the development of biosensors for detecting biomolecules and in the imaging of cancer cells. It may also be useful in the study of cellular signaling pathways and in drug discovery.
Conclusion:
In conclusion, 4-(ethoxycarbonyl)benzyl 4-nitrobenzoate is a versatile compound with a wide range of applications in scientific research. Its strong fluorescence emission makes it an ideal probe for imaging biological samples, while its stability and non-toxicity make it a safe and reliable reagent for organic synthesis. With continued research and development, this compound has the potential to contribute to the advancement of various fields, including bioimaging, drug discovery, and biosensor development.

Synthesis Methods

The synthesis of 4-(ethoxycarbonyl)benzyl 4-nitrobenzoate involves the reaction of 4-(ethoxycarbonyl)benzyl 4-nitrobenzoate 4-aminobenzoate with 4-nitrobenzoyl chloride in the presence of tri4-(ethoxycarbonyl)benzyl 4-nitrobenzoateamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.

Scientific Research Applications

4-(ethoxycarbonyl)benzyl 4-nitrobenzoate has a wide range of applications in scientific research. One of the most common applications of this compound is as a reagent in organic synthesis. It can be used as a precursor for the synthesis of various organic compounds, including benzodiazepines, quinazolines, and pyridines.
Another important application of 4-(ethoxycarbonyl)benzyl 4-nitrobenzoate is as a fluorescent probe in bioimaging. This compound has a strong fluorescence emission in the visible region, which makes it an ideal probe for imaging biological samples. It has been used to image intracellular pH, mitochondrial membrane potential, and reactive oxygen species in living cells.

properties

IUPAC Name

ethyl 4-[(4-nitrobenzoyl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-2-23-16(19)13-5-3-12(4-6-13)11-24-17(20)14-7-9-15(10-8-14)18(21)22/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZKOMJOOMBJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxycarbonyl)benzyl 4-nitrobenzoate

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